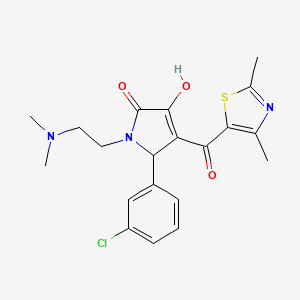

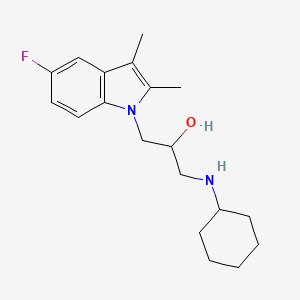

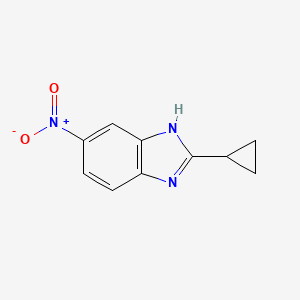

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-6-fluorobenzyl alcohol” is a chemical compound with the molecular formula C7H6ClFO. It has a molecular weight of 160.573 . It’s also known by other names such as “Benzenemethanol, 2-chloro-6-fluoro-” and "2-chloro-6-fluorobenzylic alcohol" .

Synthesis Analysis

The synthesis of related compounds like “2-chloro-6-fluorobenzaldehyde” involves chlorination of “2-chloro-6-fluorotoluene” under illumination to obtain “2-chloro-6-fluorobenzyl chloride”. This is followed by adding ferric solid superacid, dripping water at a temperature between 100 and 200°C, and preserving heat for 4±5 hours .Molecular Structure Analysis

The molecular structure of “2-Chloro-6-fluorobenzyl alcohol” can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Alcohols like “2-Chloro-6-fluorobenzyl alcohol” can react with hydrogen halides to produce alkyl halides and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl. The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis

“2-Chloro-6-fluorobenzyl alcohol” is a solid with a melting point of >110°C and a boiling point of 41-42°C .科学的研究の応用

Synthesis and Structural Analysis

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, demonstrated antimicrobial activities. Its crystal structure was determined through X-ray diffraction, highlighting its potential as a precursor for further chemical transformations and bioactive compounds (Kumar et al., 2016).

Antimicrobial Activity

Compounds synthesized from ethyl acetoacetate, such as Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, have been evaluated for their antimicrobial properties. These studies involve characterizing their crystal and molecular structures, providing foundational knowledge for developing new antimicrobial agents (Kariyappa et al., 2016).

Heterocycle Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles, showcasing the compound's utility in generating complex structures with potential pharmacological activities (Honey et al., 2012).

Enzymatic Reduction Applications

Research into enzymatic reductions, such as the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by microbial reductases, reveals applications in producing chiral intermediates for pharmaceuticals. This work demonstrates the biocatalytic potential to create enantiomerically pure compounds, crucial for drug development and synthesis (Shimizu et al., 1990).

Photoreactions and Chemical Behavior

The photoreaction study of 2-(Dialkylamino)ethyl esters of γ-Oxo acids, including compounds related to Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate, investigated the influence of biradical intermediates' stability and flexibility on their chemical behavior. This research contributes to understanding how light-induced reactions can be harnessed for synthetic applications (Hasegawa et al., 1990).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOJPVRMUVLHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)

![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)

![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)